molecular formula C9H14O2 B1455696 3-Ethoxyspiro[3.3]heptan-1-one CAS No. 1354954-20-3

3-Ethoxyspiro[3.3]heptan-1-one

Cat. No.: B1455696
CAS No.: 1354954-20-3
M. Wt: 154.21 g/mol
InChI Key: PDRJCMWIKNTFEA-UHFFFAOYSA-N
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Description

3-Ethoxyspiro[3.3]heptan-1-one is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is characterized by a spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with an ethoxy group attached to the spiro carbon. This unique structure imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyspiro[3.3]heptan-1-one typically involves the reaction of cyclopropanone derivatives with ethyl alcohol under acidic conditions. The process is regio- and stereospecific, ensuring the formation of the desired spirocyclic structure . The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the protonation of the cyclopropanone moiety, followed by a [1,2]-rearrangement to form the spirocyclic product .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of spirocyclic ketones or carboxylic acids.

    Reduction: Formation of spirocyclic alcohols.

    Substitution: Formation of spirocyclic compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

3-Ethoxyspiro[3.3]heptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxyspiro[3.3]heptan-1-one involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo protonation and rearrangement reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptan-1-one: Lacks the ethoxy group, resulting in different reactivity and properties.

    3-Methoxyspiro[3.3]heptan-1-one: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical behavior.

    3-Propoxyspiro[3.3]heptan-1-one: Features a propoxy group, which affects its physical and chemical properties.

Uniqueness

3-Ethoxyspiro[3The presence of the ethoxy group can enhance the compound’s solubility and modify its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-ethoxyspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRJCMWIKNTFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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